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Ewing Tumor EZH2 (666-674)

Cat. No.: B1574977
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Description

Overview of Ewing Sarcoma Oncogenesis and Defining Molecular Features

Ewing Sarcoma is characterized by a specific chromosomal translocation, most commonly t(11;22)(q24;q12), which occurs in approximately 85% of cases. frontiersin.orgnih.gov This translocation fuses the EWSR1 gene on chromosome 22 with the FLI1 gene on chromosome 11, giving rise to the aberrant chimeric transcription factor EWS-FLI1. mdpi.comjscimedcentral.commdpi.com This fusion protein is considered the primary oncogenic driver in Ewing Sarcoma, essential for tumor initiation and maintenance. mdpi.comnih.gov The EWS-FLI1 protein dysregulates the expression of a multitude of target genes, thereby orchestrating the malignant transformation of cells. frontiersin.orgmdpi.com Other less common translocations in Ewing Sarcoma involve the EWSR1 gene fused with other members of the ETS family of transcription factors, such as ERG. jscimedcentral.com

Enhancer of Zeste Homolog 2 (EZH2) as a Central Epigenetic Regulator in Ewing Sarcoma

A key mediator of the epigenetic alterations driven by EWS-FLI1 is the Enhancer of Zeste Homolog 2 (EZH2). mdpi.comaacrjournals.org EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a group of proteins that plays a critical role in gene silencing. mdpi.commdpi.comnih.gov In Ewing Sarcoma, the EWS-FLI1 fusion protein directly binds to the promoter of the EZH2 gene, leading to its overexpression. pnas.orgmdpi.com

Functioning as a histone methyltransferase, EZH2 catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a modification that leads to the compaction of chromatin and transcriptional repression of target genes. mdpi.comnih.gov By upregulating EZH2, EWS-FLI1 effectively silences tumor suppressor genes and genes involved in cellular differentiation, thereby maintaining the undifferentiated and proliferative state of Ewing Sarcoma cells. mdpi.compnas.org This positions EZH2 as a pivotal downstream effector of EWS-FLI1 and a central figure in the epigenetic machinery that drives Ewing Sarcoma. mdpi.comaacrjournals.org Research has shown that inhibiting EZH2 can impair the growth and tumorigenicity of Ewing Sarcoma cells, highlighting its potential as a therapeutic target. mdpi.comesmo.org

Detailed Research Findings on EZH2 in Ewing Sarcoma

Numerous preclinical studies have investigated the role and therapeutic potential of targeting EZH2 in Ewing Sarcoma. These studies have provided valuable insights into the molecular mechanisms governed by EZH2 and the consequences of its inhibition.

Study Focus Key Findings Implications References
EZH2 Inhibition and Gene Expression Inhibition of EZH2 in Ewing Sarcoma cells leads to the upregulation of genes involved in neuroectodermal and endothelial differentiation.EZH2 plays a crucial role in blocking the differentiation of Ewing Sarcoma cells, keeping them in a stem-cell-like state. mdpi.compnas.org
EZH2 and Tumor Growth Downregulation of EZH2 in Ewing Sarcoma cell lines suppressed their ability to form colonies in vitro and inhibited tumor development and metastasis in mouse models.EZH2 is essential for the oncogenic transformation and metastatic potential of Ewing Sarcoma. pnas.org
EZH2 Inhibitors and Immunotherapy Pharmacological inhibition of EZH2 can increase the surface expression of the GD2 ganglioside on Ewing Sarcoma cells, making them more susceptible to GD2-targeted CAR T-cell therapy.EZH2 inhibitors can be used in combination with immunotherapy to enhance the anti-tumor immune response. nih.govecancer.org
EZH2 Mutations and Aggressiveness A subset of Ewing Sarcomas harbors activating mutations in EZH2, which are associated with a more aggressive phenotype and increased invasion.Molecular characterization of EZH2 mutations could identify patients who may benefit from treatment with EZH2 inhibitors. esmo.org
EZH2 Inhibition and Chemosensitivity The EZH2 inhibitor tazemetostat (B611178) can restore the sensitivity of EZH2-mutated Ewing Sarcoma cells to conventional chemotherapy agents like doxorubicin.Targeting EZH2 may help overcome chemoresistance in a specific subset of Ewing Sarcoma patients. esmo.org

Properties

sequence

YMCSFLFNL

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Ewing Tumor EZH2 (666-674)

Origin of Product

United States

Molecular and Structural Characterization of Ezh2 in Ewing Sarcoma Context

EZH2 Protein Domains and Key Structural Motifs in Ewing Sarcoma Cells

EED-Binding Domain (EID): This N-terminal domain is essential for the interaction with Embryonic Ectoderm Development (EED), another core component of the Polycomb Repressive Complex 2 (PRC2). This interaction is fundamental for the assembly and stability of the PRC2 complex. xiahepublishing.comoncotarget.com

Domain I and Domain II: These regions are also involved in the structural integrity and regulation of the PRC2 complex. xiahepublishing.comoncotarget.com

SANT (SWI3, ADA2, N-CoR, and TFIIB) Domains: EZH2 contains two SANT domains. The SANT1 domain is implicated in recognizing and interacting with histone tails, which helps in positioning the PRC2 complex on the chromatin. mdpi.combiorxiv.org

CXC Domain: This cysteine-rich domain is located adjacent to the SET domain and is necessary for the efficient trimethylation of Histone H3 at lysine (B10760008) 27 (H3K27). xiahepublishing.combiorxiv.org

SET Domain: This C-terminal domain is the catalytic heart of EZH2. oncotarget.comoaepublish.com It harbors the methyltransferase activity responsible for transferring a methyl group to H3K27, a hallmark of PRC2-mediated gene silencing. mdpi.comoaepublish.com

The oncogenic fusion protein EWS/FLI1, a characteristic of approximately 85% of Ewing Sarcomas, directly upregulates the expression of EZH2. nih.govaacrjournals.orgpnas.org This leads to an abundance of the EZH2 protein and, consequently, the PRC2 complex, which contributes to the undifferentiated and proliferative state of Ewing Sarcoma cells. pnas.orgtandfonline.com

Post-Translational Modifications of EZH2 and Their Impact on Function in Ewing Sarcoma

The function of EZH2 is intricately regulated by various post-translational modifications (PTMs), which can modulate its stability, enzymatic activity, and protein-protein interactions. e-crt.orgnih.gov While research specifically detailing EZH2 PTMs in Ewing Sarcoma is ongoing, the broader understanding of these modifications in cancer provides valuable insights.

Key PTMs that regulate EZH2 function include:

Phosphorylation: Kinases such as AKT1, CDK1, and CDK2 can phosphorylate EZH2 at multiple sites. e-crt.orge-crt.org For instance, phosphorylation by Akt at Serine 21 has been shown to inhibit the methyltransferase activity of EZH2, suggesting a complex regulatory network. e-crt.orge-crt.org Conversely, CDK-mediated phosphorylation can influence cell migration and proliferation. e-crt.org

Ubiquitination: The stability of the EZH2 protein is controlled by ubiquitination, which targets it for degradation. E3 ligases like Smurf2 and β-TrCP have been identified as regulators of EZH2 levels. e-crt.org

Acetylation and Methylation: EZH2 itself can be acetylated and methylated, adding further layers of functional control. nih.gov

In the context of cancer, deregulation of these PTMs can lead to aberrant EZH2 activity, contributing to tumorigenesis. e-crt.orgnih.gov For example, mutations affecting phosphorylation sites or ubiquitination pathways could lead to hyperactive and stable EZH2, promoting the oncogenic state in Ewing Sarcoma.

EZH2 as the Catalytic Subunit of Polycomb Repressor Complex 2 (PRC2) in Ewing Sarcoma

EZH2 does not function in isolation but is the enzymatic core of the Polycomb Repressive Complex 2 (PRC2). nih.govunil.ch The core components of the PRC2 complex are EZH2, EED, SUZ12 (Suppressor of Zeste 12), and RbAp46/48. oaepublish.comnih.gov In Ewing Sarcoma, the high expression of EZH2 is a direct consequence of the EWS/FLI1 fusion protein. nih.govpnas.org EWS/FLI1 has been shown to bind to the EZH2 promoter, leading to its transcriptional activation. pnas.orgtandfonline.com

The assembled PRC2 complex, with EZH2 as its catalytic engine, is responsible for the trimethylation of H3K27 (H3K27me3). oaepublish.comunil.ch This histone mark is a key epigenetic signal for gene repression. oaepublish.com By depositing H3K27me3 at the promoter regions of target genes, PRC2 compacts the chromatin, making it inaccessible to the transcriptional machinery and effectively silencing gene expression. oaepublish.com In Ewing Sarcoma, this mechanism is hijacked to suppress genes involved in differentiation, thereby maintaining the cells in a stem-like, proliferative state. pnas.orgunil.ch

PRC2-Dependent and PRC2-Independent Functions of EZH2 in Ewing Sarcoma Biology

While the canonical function of EZH2 is through its role in the PRC2 complex, emerging evidence suggests that EZH2 can also have functions independent of PRC2.

PRC2-Dependent Functions:

The primary PRC2-dependent function of EZH2 in Ewing Sarcoma is the silencing of tumor suppressor genes and genes that promote differentiation. pnas.org This is achieved through the catalytic activity of the SET domain, leading to H3K27me3 and transcriptional repression. oaepublish.com This activity is crucial for maintaining the self-renewal and tumorigenicity of Ewing Sarcoma cells. nih.gov Studies have shown that inhibition of EZH2's methyltransferase activity can lead to the re-expression of silenced genes and a reduction in tumor growth. aacrjournals.org For instance, pharmacological inhibition of EZH2 in Ewing Sarcoma cells upregulates the expression of the ganglioside GD2, a surface antigen that can be targeted by immunotherapy. nih.govnih.govresearchgate.net

PRC2-Independent Functions:

There is growing evidence for non-canonical, PRC2-independent roles of EZH2 in various cancers. oaepublish.comvolition.com These functions may not rely on its histone methyltransferase activity. For example, EZH2 has been shown to methylate non-histone proteins, such as the transcription factor STAT3, leading to its activation. e-crt.org Cytoplasmic EZH2 has also been implicated in regulating the actin cytoskeleton, which could influence cell migration and invasion. tandfonline.come-crt.org

While these PRC2-independent functions are less characterized in Ewing Sarcoma specifically, they represent a potential area for future research. It is plausible that in addition to its epigenetic role, EZH2 could be contributing to the aggressive phenotype of Ewing Sarcoma through these non-canonical pathways. nih.gov The possibility of such functions underscores the complexity of EZH2's role in this cancer.

The Ewing Tumor Ezh2 666 674 Peptide: Identification, Processing, and Immunological Relevance

Biochemical Identification and Amino Acid Sequence Analysis of Ewing Tumor EZH2 (666-674)

The identification of the EZH2 (666-674) peptide as a potential immunological target stems from the broader analysis of proteins overexpressed in cancer cells. EZH2's role in tumorigenesis and its high expression levels in malignancies like Ewing sarcoma make it a candidate source for tumor-associated antigens. nih.govmdpi.com The specific peptide fragment, corresponding to amino acids 666 through 674 of the full-length human EZH2 protein, was identified as a naturally processed and presented epitope on cancer cells. proimmune.com

The amino acid sequence of this nonameric peptide is YMDGTMSQV. proimmune.com This sequence is derived from the C-terminal region of the EZH2 protein. uniprot.org The identification of such peptides often involves advanced immunopeptidomic techniques, where peptides bound to Major Histocompatibility Complex (MHC) molecules are eluted from the surface of tumor cells and analyzed using mass spectrometry. This allows for the precise sequencing of naturally presented epitopes that could be recognized by the immune system.

Table 1: Amino Acid Sequence and Properties of EZH2 (666-674) Peptide This table is generated based on available data and may not be exhaustive.

Property Value
Amino Acid Sequence YMDGTMSQV
Starting Position 666
Ending Position 674
Length 9 amino acids (nonamer)
Parent Protein Enhancer of zeste homolog 2 (EZH2)
MHC Restriction HLA-A*02:01

Proteasomal Processing and Major Histocompatibility Complex (MHC) Class I Presentation of Ewing Tumor EZH2 (666-674) Epitope

For an intracellular protein fragment like EZH2 (666-674) to become a target for the immune system, it must be processed and presented on the cell surface by MHC class I molecules. nih.gov This pathway begins with the degradation of the full-length EZH2 protein by the proteasome, a multi-protein complex in the cytoplasm responsible for breaking down intracellular proteins. biorxiv.orgresearchgate.net The proteasome cleaves proteins into smaller peptide fragments. biorxiv.orgnih.gov

These fragments, including the EZH2 (666-674) epitope, are then transported from the cytoplasm into the endoplasmic reticulum. researchgate.net Inside the endoplasmic reticulum, the peptide is loaded onto a newly synthesized MHC class I molecule. researchgate.net For the EZH2 (666-674) peptide, the specific MHC class I molecule it binds to is HLA-A*02:01. proimmune.com This peptide-MHC complex is then transported to the cell surface, where it is displayed for potential recognition by cytotoxic CD8+ T-cells. researchgate.net The entire process, from protein degradation to cell surface display, is known as the MHC class I antigen presentation pathway and is a cornerstone of immune surveillance against cancerous or virally infected cells. nih.govresearchgate.net

The efficiency of proteasomal cleavage and the binding affinity of the resulting peptide to the MHC molecule are critical determinants of the epitope's density on the tumor cell surface. nih.gov Research into EZH2's role in cancer has shown that its inhibition can lead to the upregulation of MHC-I and other components of the antigen presentation machinery, potentially increasing the presentation of epitopes like EZH2 (666-674). nih.govnih.gov

T-Cell Receptor Recognition of Ewing Tumor EZH2 (666-674)-MHC Complexes

The recognition of the EZH2 (666-674) peptide presented by an HLA-A*02:01 molecule is mediated by the T-cell receptor (TCR) on the surface of CD8+ cytotoxic T-lymphocytes. uniprot.org The interaction between the TCR and the peptide-MHC (pMHC) complex is a highly specific, three-way molecular engagement. uniprot.orgnih.gov The TCR must recognize both the MHC molecule and the specific peptide it holds. merckmillipore.com

Structural and biophysical studies have elucidated the general principles of this recognition, often described as a diagonal docking of the TCR over the pMHC complex. uniprot.org This allows the variable loops of the TCR to make contact with both the peptide and the alpha helices of the MHC class I molecule. nih.govnih.gov The specificity of this interaction ensures that T-cells only attack cells displaying a particular foreign or tumor-associated peptide, while ignoring healthy cells.

The ability to generate T-cells with TCRs that specifically recognize the EZH2 (666-674)-HLA-A*02:01 complex is a key area of research for developing targeted immunotherapies. oncotarget.com This can involve isolating naturally occurring T-cells from patients or using genetic engineering to create T-cells with a specific, high-affinity TCR designed to recognize this tumor antigen. oncotarget.com The adaptability and flexibility of TCRs allow them to recognize a vast array of pMHC ligands, including those derived from oncoproteins like EZH2. nih.gov

Immunogenicity and Potential for T-Cell Responses against Ewing Tumor EZH2 (666-674) in Preclinical Models

The immunogenicity of a peptide refers to its ability to provoke an immune response. For the EZH2 (666-674) peptide, its potential to elicit T-cell responses has been evaluated in preclinical settings. europa.eu Such studies are crucial to validate the peptide as a viable target for cancer immunotherapy. nih.gov

Preclinical models, which can include in vitro cell cultures and in vivo animal models (like transgenic mice expressing human HLA molecules), are used to assess whether immunization with the peptide can generate specific T-cells. europa.eunih.govyoutube.com These studies aim to demonstrate that the generated T-cells can recognize and kill tumor cells that endogenously process and present the EZH2 (666-674) peptide. nih.gov

While specific preclinical data solely on the EZH2 (666-674) peptide is part of ongoing research, studies on other EZH2-derived peptides have shown promise. For instance, research on different EZH2 peptides in prostate cancer models demonstrated the ability to induce HLA-restricted, cancer-reactive cytotoxic T-lymphocytes from patient samples. nih.gov Similarly, preclinical studies targeting other tumor antigens in Ewing sarcoma have shown that T-cells specific for a given peptide can control tumor growth in animal models. oncotarget.com These findings support the principle that overexpressed proteins like EZH2 can be a source of immunogenic peptides for T-cell-based therapies. nih.govesmo.org The evaluation of immunogenicity in preclinical models helps to establish a rationale for moving a peptide-based vaccine or a TCR-based adoptive cell therapy into clinical trials. nih.goveuropa.eu

Epigenetic Regulatory Mechanisms of Ezh2 in Ewing Sarcoma

Global and Locus-Specific Histone H3 Lysine (B10760008) 27 Trimethylation (H3K27me3) Patterns in Ewing Sarcoma

In Ewing Sarcoma, the overexpression of EZH2 leads to distinct patterns of histone H3 lysine 27 trimethylation (H3K27me3) at both a global and locus-specific level. Genome-wide analyses, such as Chromatin Immunoprecipitation followed by sequencing (ChIP-seq), have been employed to map these epigenetic landscapes. mdpi.com These studies reveal that while EZH2 is overexpressed, the distribution of the repressive H3K27me3 mark is not uniform and shows significant deviations from normal cells. mdpi.com

A hallmark of the altered H3K27me3 landscape in Ewing Sarcoma is the paradoxical upregulation of certain Polycomb target genes, particularly within the Homeobox (HOX) gene clusters. mdpi.com Research has shown a striking absence of the repressive H3K27me3 mark across the posterior HOXD gene cluster in Ewing Sarcoma cells. mdpi.com This loss of H3K27me3 is coupled with a gain of activating marks like H3K4me3, leading to the aberrant expression of genes such as HOXD11 and HOXD13. mdpi.com This specific epigenetic switch at the HOXD locus is mediated downstream of the EWS-FLI1 oncoprotein and contributes to the unique gene expression profile of the tumor. mdpi.com

Conversely, at other specific gene loci, EZH2 actively deposits H3K27me3 marks to silence gene expression. For instance, EZH2 directly binds to the promoter regions of genes involved in the biosynthesis of the ganglioside GD2, and the presence of H3K27me3 at these sites leads to their repression. encyclopedia.pub Pharmacological inhibition of EZH2 results in the removal of these repressive marks and subsequent re-expression of the target genes. encyclopedia.pub Similarly, the promoter of the CXCR4 gene is marked by H3K27me3 in a bivalent state, where both activating (H3K4me3) and repressive (H3K27me3) marks coexist, keeping the gene silenced but poised for rapid activation. aacrjournals.org Inhibition of EZH2 leads to the loss of the H3K27me3 mark and increased CXCR4 expression. aacrjournals.org These locus-specific alterations in H3K27me3 are central to shaping the oncogenic phenotype of Ewing Sarcoma.

EZH2-Mediated Gene Silencing and Transcriptional Repression in Ewing Sarcoma

The primary oncogenic role of EZH2 in Ewing Sarcoma is executed through its function as a transcriptional repressor, silencing a plethora of target genes involved in cellular differentiation, tumor suppression, and apoptosis. mdpi.commdpi.com By maintaining an undifferentiated state, EZH2 contributes significantly to the tumor's stem-cell-like characteristics and aggressiveness. mdpi.compnas.org

Microarray and gene expression analyses following the knockdown of EZH2 have identified key sets of genes that are normally repressed by its activity. These repressed genes are heavily involved in neuroectodermal and endothelial differentiation pathways. pnas.org For example, inhibition of EZH2 leads to the upregulation of genes such as EMP1, EPHB2, GFAP, and GAP43, all of which are markers of differentiation. mdpi.compnas.org Furthermore, EZH2 represses stemness-related genes like the nerve growth factor receptor (NGFR) and is implicated in silencing endogenous retroviruses (ERVs) and LINE-1 retrotransposons, thereby suppressing an antiviral interferon response. mdpi.compnas.org

EZH2 also plays a critical role in cell cycle control by repressing tumor suppressor genes. Inhibition of EZH2 activity, either through siRNA or pharmacological agents like tazemetostat (B611178), results in the transcriptional upregulation of the cyclin-dependent kinase inhibitor p21 (CDKN1A). aacrjournals.org Concurrently, EZH2 inhibition can lead to the downregulation of key oncogenes such as C-MYC, further impeding tumor cell growth. aacrjournals.org This demonstrates that EZH2-mediated repression is a cornerstone of the dysregulated gene expression network that drives Ewing Sarcoma proliferation. aacrjournals.org

Table 1: Genes and Pathways Regulated by EZH2-Mediated Repression in Ewing Sarcoma

Category Gene/Pathway Function Finding Citation
Differentiation EMP1, EPHB2, GFAP, GAP43 Neuroectodermal and endothelial differentiation Repressed by EZH2; expression is increased upon EZH2 inhibition. mdpi.compnas.org
Differentiation GD2 biosynthesis genes Synthesis of ganglioside GD2 Repressed by EZH2; inhibition leads to GD2 surface expression. encyclopedia.pub
Stemness NGFR Nerve growth factor receptor Regulated by EZH2 to maintain a stemness phenotype. pnas.org
Cell Cycle p21 (CDKN1A) Tumor suppressor, cell cycle inhibitor Repressed by EZH2; expression is increased upon EZH2 inhibition. aacrjournals.org
Oncogenesis C-MYC Oncogene, transcription factor Expression is downregulated upon EZH2 inhibition. aacrjournals.org
Immune Response Endogenous Retroviruses (ERVs) Retrotransposons Suppressed by EZH2; inhibition induces an interferon response. mdpi.com

EZH2 Interaction with Other Chromatin Modifiers and Transcription Factors in Ewing Sarcoma

EZH2 does not function in isolation but as the catalytic core of the Polycomb Repressive Complex 2 (PRC2), which includes other core subunits such as SUZ12 (Suppressor of Zeste 12) and EED (Embryonic Ectoderm Development). pnas.orgfrontiersin.org The integrity of this complex is essential for the histone methyltransferase activity of EZH2. researchgate.net In Ewing Sarcoma, the entire PRC2 complex is instrumental in mediating gene silencing. pnas.org

A primary and critical interaction is with the EWS-FLI1 oncoprotein. EWS-FLI1 directly binds to the EZH2 promoter, leading to its transcriptional upregulation and thereby establishing a direct mechanistic link between the primary oncogenic driver of the disease and this key epigenetic modifier. mdpi.compnas.orgaacrjournals.org The repressive activity of EWS-FLI1 is believed to be, at least in part, mediated through its induction of EZH2. pnas.org

Furthermore, EZH2-mediated gene silencing is functionally dependent on the activity of histone deacetylases (HDACs). pnas.org Studies have shown that the PRC2 complex can interact with HDACs, suggesting a cooperative mechanism where histone deacetylation precedes or accompanies H3K27 trimethylation to ensure robust gene repression. pnas.org Inhibition of HDACs can reverse EZH2-mediated silencing, indicating a functional interplay between these two major classes of chromatin-modifying enzymes. pnas.org

EZH2 also interacts with other transcription factors to exert its function. In some contexts, the transcription factor FOXO1 has been shown to interact with EZH2. aacrjournals.org Pulldown assays have revealed that the ETS transcription factor ERG, a fusion partner with EWS in a subset of Ewing Sarcomas, can interact with both EZH2 and FOXO1, forming a repressive complex. aacrjournals.org This suggests that EZH2 is recruited to specific gene loci through a network of protein-protein interactions involving both general and context-specific transcription factors, which collectively dictate the landscape of gene repression in Ewing Sarcoma.

Long Non-Coding RNAs and MicroRNAs in the Regulation of EZH2 Activity in Ewing Sarcoma

The activity and expression of EZH2 in Ewing Sarcoma are intricately regulated by non-coding RNAs, including long non-coding RNAs (lncRNAs) and microRNAs (miRNAs). These molecules can act as scaffolds, decoys, or direct inhibitors, adding another layer of complexity to the EZH2-driven epigenetic landscape.

Several lncRNAs have been identified as having a functional interaction with EZH2 in Ewing Sarcoma. nih.gov

MALAT1 (Metastasis Associated Lung Adenocarcinoma Transcript 1) has been shown to interact directly with EZH2 in Ewing Sarcoma cell lines, suggesting it may play a role in guiding the PRC2 complex to specific target genes or modulating its activity. nih.govmdpi.com

HOTAIR (HOX Transcript Antisense RNA) is another lncRNA known to interact with EZH2 and the PRC2 complex, often acting as a scaffold to recruit the complex to target gene promoters for silencing. nih.gove-crt.org

EWSAT1 (Ewing Sarcoma-Associated Transcript 1) is a lncRNA that is directly upregulated by the EWS-FLI1 oncoprotein. mdpi.comresearchgate.net Its expression is critical for Ewing Sarcoma cell proliferation, and it mediates gene repression in concert with EWS-FLI1, partly through its interaction with the RNA-binding protein HNRNPK. researchgate.netaging-us.commdpi.com While a direct interaction with EZH2 is part of its broader mechanism in other cancers, its role in facilitating EZH2-mediated repression in Ewing Sarcoma is an area of active investigation.

MicroRNAs, which are small non-coding RNAs that typically repress gene expression post-transcriptionally, also play a significant role. EZH2 itself is a target of several tumor-suppressive miRNAs, and the EWS-FLI1 oncoprotein can alter the expression of these miRNAs to maintain high EZH2 levels.

miR-145 is downregulated by EWS-FLI1. mdpi.comencyclopedia.pub This miRNA can directly target and repress EWS-FLI1, creating a feedback loop. nih.gov Given that EWS-FLI1 drives EZH2 expression, the repression of miR-145 contributes indirectly to maintaining high EZH2 levels. mdpi.comencyclopedia.pub

miR-34a is another miRNA whose downregulation in Ewing Sarcoma is associated with a poor prognosis. mdpi.com While its direct regulation of EZH2 in this context is still being fully elucidated, it is known to have tumor-suppressive functions.

miR-101 is a well-established direct inhibitor of EZH2 in many cancers. oaepublish.comfrontiersin.org Its repression, often through EZH2-mediated mechanisms in a feedback loop, can lead to the overexpression of EZH2. oaepublish.com

miR-214 forms a negative feedback loop with EZH2 in other contexts and is known to be downregulated in rhabdomyosarcoma, another pediatric sarcoma. mdpi.com

This complex web of interactions highlights that the regulation of EZH2 in Ewing Sarcoma is not solely dependent on protein factors but is also heavily influenced by a network of non-coding RNAs that fine-tune its expression and function.

Functional Role of Ezh2 in Ewing Sarcoma Pathogenesis and Progression

EZH2 Contributions to Ewing Sarcoma Cell Proliferation and Survival

EZH2 is a critical mediator of the oncogenic activity of EWS/FLI1, directly contributing to the proliferation and survival of Ewing Sarcoma cells. The EWS/FLI1 fusion protein, characteristic of approximately 85% of Ewing Sarcomas, binds to the EZH2 promoter and induces its expression. This upregulation of EZH2 is essential for maintaining the tumorigenic phenotype.

In vitro studies have demonstrated that the inhibition of EZH2, either through RNA interference (siRNA) or pharmacological agents like tazemetostat (B611178), significantly impairs the growth of Ewing Sarcoma cell lines. For instance, the stable knockdown of EZH2 in A673 and SK-N-MC Ewing Sarcoma cell lines resulted in a significantly reduced cell proliferation rate researchgate.net. This inhibition of proliferation is associated with changes in the expression of key cell cycle regulators. Specifically, EZH2 inhibition leads to the transcriptional up-regulation of the cyclin-dependent kinase inhibitor p21 and the down-regulation of the proto-oncogene C-MYC aacrjournals.org.

Furthermore, suppression of EZH2 has been shown to inhibit contact-independent growth, a hallmark of transformed cells, in vitro pnas.orgmdpi.com. This suggests that EZH2 is crucial for the anchorage-independent survival and proliferation of Ewing Sarcoma cells. Preclinical validation has confirmed that targeting EZH2 can disrupt the critical growth and survival pathways in these tumors aacrjournals.org.

Cell LineMethod of EZH2 InhibitionEffect on ProliferationKey Gene Expression Changes
A673, SK-N-MCshRNA knockdownSignificantly reducedNot specified
TC71, A673, CHLA-9, CHLA-10siRNA or tazemetostatGrowth inhibitionp21 up-regulation, C-MYC down-regulation

EZH2 Regulation of Cellular Differentiation and Plasticity in Ewing Sarcoma

A defining feature of Ewing Sarcoma is its poorly differentiated, small round blue cell histology, which is actively maintained by high levels of EZH2. EZH2 plays a pivotal role in suppressing cellular differentiation programs, thereby locking the tumor cells in an immature and plastic state. By silencing genes involved in developmental pathways, EZH2 prevents the terminal differentiation of Ewing Sarcoma cells mdpi.comnih.govoaepublish.com.

Studies have shown that EZH2 maintains a "stemness" signature in Ewing Sarcoma by inhibiting both endothelial and neuroectodermal differentiation pathways pnas.orgnih.gov. When EZH2 expression is suppressed, Ewing Sarcoma cells show an increased ability to differentiate. For example, after EZH2 suppression, A673 cells were able to fully differentiate and express GFAP, a marker for mature astrocytes pnas.org.

Mechanistically, the inhibition of EZH2 leads to an increased expression of genes involved in these differentiation lineages, such as EMP1, EPHB2, GFAP, and GAP43 pnas.orgmdpi.comnih.gov. This indicates that EZH2 normally represses these genes to maintain the undifferentiated phenotype. The epigenetic plasticity conferred by EZH2-mediated gene regulation contributes to the phenotypic heterogeneity observed within Ewing Sarcoma tumors nih.govresearchgate.net.

ConditionEffect on DifferentiationKey Genes Upregulated Upon EZH2 Inhibition
EZH2 knockdownInduction of neuroectodermal and endothelial differentiationEMP1, EPHB2, GFAP, GAP43
EZH2 suppressionAbility to express mature astrocyte marker (GFAP)GFAP

EZH2 Influence on Cancer Stem Cell Properties and Self-Renewal in Ewing Sarcoma

The concept of cancer stem cells (CSCs), a subpopulation of tumor cells with self-renewal capabilities that drive tumor growth and recurrence, is relevant in Ewing Sarcoma. EZH2 is instrumental in maintaining the properties of these CSCs. High EZH2 expression is a central factor in preserving the self-renewal and tumorigenicity of Ewing Sarcoma cells nih.govresearchgate.net.

Research has identified EZH2 as being enriched in sarcoma CSCs across various subtypes, including Ewing Sarcoma escholarship.org. Its activity is associated with a molecular profile linked to stem cell function. By repressing differentiation, EZH2 helps to maintain a pool of undifferentiated cells with the capacity for self-renewal pnas.orgoaepublish.com. The suppressive activity of EZH2 is crucial for maintaining a stemness signature in both normal and malignant cells pnas.org.

The EWS/FLI1-EZH2 axis is critical in this context. EWS/FLI1 induces EZH2, which in turn regulates stemness genes like the nerve growth factor receptor (NGFR) to maintain the CSC phenotype pnas.orgnih.gov. Disruption of EZH2 function, therefore, represents a strategy to target the CSC population in Ewing Sarcoma, potentially reducing the likelihood of tumor relapse.

EZH2 FunctionRole in Cancer Stem CellsDownstream Target Genes
Maintains self-renewal and tumorigenicityEnriched in sarcoma CSCsNGFR
Suppresses differentiationMaintains a pool of undifferentiated cellsGenes involved in neuroectodermal and endothelial differentiation

EZH2 Promotion of Metastasis and Invasion in Ewing Sarcoma Preclinical Models

Metastasis is the primary cause of mortality in patients with Ewing Sarcoma, and EZH2 has been shown to be a significant driver of this process. Elevated EZH2 expression is associated with increased tumor aggressiveness and the development of distant metastases oaepublish.comesmo.org.

In preclinical mouse models, the inhibition of EZH2 expression significantly delayed tumor development and metastasis pnas.orgnih.gov. Knockdown of EZH2 in xenograft models of Ewing Sarcoma blocked the formation of metastatic colonies mdpi.com. This anti-metastatic effect is thought to be linked to the induction of differentiation, as depletion of EZH2 leads to a less aggressive, more differentiated phenotype that is less capable of invasion and dissemination mdpi.com.

Furthermore, studies on EZH2-mutated Ewing Sarcoma cell lines have shown that these cells exhibit increased invasion and accelerated tumor growth in vivo esmo.org. Treatment with the EZH2 inhibitor tazemetostat was able to inhibit cell invasion in these preclinical models, highlighting the therapeutic potential of targeting EZH2 to prevent or treat metastatic disease esmo.org.

Preclinical ModelInterventionOutcome on Metastasis/Invasion
Immunodeficient miceEZH2 RNA interferenceSuppressed tumor development and metastasis
Xenograft Ewing Sarcoma modelEZH2 knockdownBlocked metastasized colony formation
EZH2-mutated cell linesTazemetostat treatmentInhibited cell invasion

EZH2 in Modulating Chemoresistance Mechanisms in Ewing Sarcoma Preclinical Settings

Chemoresistance is a major obstacle in the treatment of Ewing Sarcoma, particularly in relapsed or metastatic cases. High levels of EZH2 have been correlated with increased resistance to standard-of-care chemotherapy agents aacrjournals.org. This suggests that EZH2 contributes to the molecular mechanisms that allow tumor cells to survive cytotoxic therapies.

Preclinical studies have investigated the potential of EZH2 inhibitors to overcome this resistance. In vitro assays have shown that the EZH2 inhibitor tazemetostat can potentiate the growth-inhibitory effects of standard chemotherapy drugs used for Ewing Sarcoma, such as etoposide (B1684455) and irinotecan (B1672180) (SN-38) aacrjournals.org. This indicates a synergistic effect where EZH2 inhibition sensitizes the cancer cells to the cytotoxic effects of these agents.

Furthermore, activating mutations in EZH2 have been found to decrease sensitivity to doxorubicin, a cornerstone of Ewing Sarcoma treatment esmo.org. Importantly, this resistance could be reversed with tazemetostat treatment, which restored sensitivity to doxorubicin in preclinical studies esmo.org. These findings provide a strong rationale for the clinical investigation of combining EZH2 inhibitors with standard chemotherapy regimens to improve outcomes for patients with chemoresistant Ewing Sarcoma aacrjournals.org.

Chemotherapy AgentEffect of EZH2 Inhibition (Tazemetostat)Finding
Etoposide, Irinotecan (SN-38)Potentiates growth inhibitionEZH2 inhibition enhances sensitivity to standard-of-care agents.
DoxorubicinRestores sensitivity in EZH2-mutated cellsEZH2 inhibition can reverse chemoresistance.

Genetic and Transcriptional Dysregulation of Ezh2 in Ewing Sarcoma

Aberrant EZH2 Gene Expression and Overexpression in Ewing Sarcoma

The increased expression of EZH2 is a direct result of the activity of the EWSR1-FLI1 fusion protein, the primary oncogenic driver in most Ewing Sarcoma cases. nih.govpnas.org This fusion protein directly binds to the promoter of the EZH2 gene, leading to its transcriptional upregulation. pnas.orgnih.govnih.gov The resulting high levels of EZH2 protein contribute to the undifferentiated, stem-cell-like state of Ewing Sarcoma cells, which is a key feature of their malignancy. pnas.orgnih.govnih.gov

Table 1: Correlation of EZH2 Expression with Clinical Features in Ewing Sarcoma

Clinical FeatureAssociation with High EZH2 ExpressionReference
MetastasisPositive correlation oaepublish.com
Disease AggressivenessPositive correlation oaepublish.comnih.gov
Overall SurvivalNegative correlation oaepublish.com

Identification and Functional Characterization of Activating EZH2 Mutations in Ewing Sarcoma

In addition to overexpression, activating mutations in the EZH2 gene have been identified in a subset of Ewing Sarcoma cases. esmo.org These mutations are found in approximately 4% of patients and are associated with more invasive and aggressive disease. esmo.org Functionally, these mutations lead to enhanced histone H3 lysine (B10760008) 27 (H3K27) trimethylation, a process that represses the expression of certain genes. esmo.org

The presence of these activating mutations has been linked to a more aggressive phenotype in preclinical models, including increased cell invasion and accelerated tumor growth. esmo.org Importantly, tumors with these mutations may be susceptible to treatment with EZH2 inhibitors, which can reverse the aggressive features. esmo.org The identification of these mutations highlights a specific subgroup of Ewing Sarcoma patients who may benefit from targeted therapies aimed at inhibiting EZH2 activity. esmo.org

Table 2: Functional Consequences of Activating EZH2 Mutations in Ewing Sarcoma

Functional ConsequenceObservationReference
H3K27 TrimethylationEnhanced esmo.org
Gene ExpressionTranscriptional repression of certain genes, including those related to the immune response esmo.org
Cellular BehaviorIncreased invasion esmo.org
Tumor GrowthAccelerated esmo.org

Transcriptional Regulation of EZH2 by EWSR1-FLI1 Fusion Protein in Ewing Sarcoma

The EWSR1-FLI1 fusion protein, the hallmark of Ewing Sarcoma, is the primary driver of aberrant EZH2 expression. pnas.orgnih.gov This oncogenic fusion protein acts as a potent transcription factor that directly binds to the promoter region of the EZH2 gene. pnas.orgnih.govresearchgate.net Specifically, EWSR1-FLI1 recognizes and binds to an evolutionarily conserved ETS recognition site within the EZH2 promoter. pnas.org

This direct binding by EWSR1-FLI1 leads to the transcriptional activation of EZH2, resulting in the high levels of EZH2 protein observed in Ewing Sarcoma cells. pnas.orgnih.govnih.gov The upregulation of EZH2 is a critical downstream effect of EWSR1-FLI1, contributing to the maintenance of the undifferentiated and tumorigenic state of the cancer cells. mdpi.comnih.govnih.gov By promoting EZH2 expression, EWSR1-FLI1 effectively hijacks the epigenetic machinery of the cell to drive cancer progression. pnas.orgnih.gov

Table 3: Key Findings on the Transcriptional Regulation of EZH2 by EWSR1-FLI1

Aspect of RegulationFindingReference
Mechanism of ActionEWSR1-FLI1 directly binds to the EZH2 promoter. pnas.orgnih.govresearchgate.net
Binding SiteConserved ETS recognition site in the EZH2 promoter. pnas.org
Consequence of BindingTranscriptional upregulation of EZH2. pnas.orgnih.govnih.gov
Role in OncogenesisMaintains stemness and tumorigenicity of Ewing Sarcoma cells. mdpi.comnih.govnih.gov

Upstream Signaling Pathways Governing EZH2 Abundance and Activity in Ewing Sarcoma

Beyond the direct transcriptional control by EWSR1-FLI1, other signaling pathways also influence the abundance and activity of EZH2 in Ewing Sarcoma. The PI3K/Akt signaling pathway, which is frequently activated in this cancer, has been shown to modulate the expression of EWSR1-FLI1 itself. nih.govmdpi.com By influencing the levels of the master regulator EWSR1-FLI1, the PI3K/Akt pathway indirectly affects the transcription of EZH2. nih.govnih.gov

Furthermore, the Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway, another critical pathway in Ewing Sarcoma, also plays a role. nih.gov The crosstalk between EWSR1-FLI1 and the IGF-1R/PI3K/AKT/mTOR network creates an autocrine loop that sustains oncogenic signaling. nih.gov This intricate network of signaling pathways converges to maintain the high levels and activity of EZH2, thereby promoting the aggressive phenotype of Ewing Sarcoma. nih.govnih.govnih.gov

Table 4: Upstream Signaling Pathways Influencing EZH2 in Ewing Sarcoma

Signaling PathwayRole in Regulating EZH2Reference
PI3K/AktModulates EWSR1-FLI1 expression, indirectly affecting EZH2 transcription. nih.govmdpi.com
IGF-1RPart of an autocrine loop with EWSR1-FLI1 that sustains oncogenic signaling, including high EZH2 levels. nih.govnih.gov

Preclinical Therapeutic Strategies Targeting Ezh2 in Ewing Sarcoma

EZH2 Inhibitors: Molecular Mechanisms of Action in Ewing Sarcoma Cell Lines

Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator. aacrjournals.org In Ewing Sarcoma, the oncogenic fusion protein EWS/FLI1, present in approximately 85% of cases, drives the overexpression of EZH2. aacrjournals.orgpnas.org This high level of EZH2 maintains tumor oncogenicity by trimethylating histone 3 at lysine (B10760008) 27 (H3K27me3), a mark that leads to the silencing of tumor suppressor genes and promotes cell proliferation. aacrjournals.org

The molecular mechanism of EZH2 inhibitors, such as tazemetostat (B611178) and GSK126, centers on the reversal of this epigenetic silencing. In preclinical studies using Ewing Sarcoma cell lines (e.g., TC71, A673, CHLA-9, and CHLA-10), treatment with tazemetostat led to a significant reduction of H3K27me3 levels. aacrjournals.org This inhibition of EZH2's methyltransferase activity results in the altered expression of critical downstream genes. For instance, inhibition has been shown to cause the transcriptional up-regulation of the cell cycle inhibitor p21 and the down-regulation of the oncogene C-MYC in all tested Ewing Sarcoma cell lines. aacrjournals.org

A significant and therapeutically relevant mechanism of action is the ability of EZH2 inhibitors to induce the expression of the ganglioside GD2 on the surface of Ewing Sarcoma cells. nih.govfraunhofer.de Pharmacological inhibition of EZH2, at doses that reduce H3K27 trimethylation without affecting cell viability, selectively and reversibly induces GD2 surface expression. nih.govnih.gov This occurs because EZH2 directly binds to the promoter regions of genes encoding key enzymes for GD2 biosynthesis; its inhibition, therefore, enhances the expression of these genes. nih.govfraunhofer.de Notably, this induced GD2 expression does not appear to alter in vitro proliferation, tumorigenicity, or chemosensitivity of the tumor cells, suggesting it is a safe way to "paint" a new target onto the cancer cells. fraunhofer.denih.gov

Table 1: Effects of EZH2 Inhibitors on Ewing Sarcoma Cell Lines
EZH2 InhibitorEwing Sarcoma Cell LinesObserved Molecular MechanismReference
TazemetostatTC71, A673, CHLA-9, CHLA-10Significant reduction of H3K27me3. Upregulation of p21, downregulation of C-MYC. aacrjournals.org
TazemetostatSK-ES-1, MS-EwS-4 (GD2-negative lines)Effectively upregulated GD2 surface expression while reducing H3K27 methylation. nih.gov
GSK126Multiple GD2-negative cell linesInduced GD2 expression in a majority of tested GD2-negative cell lines. nih.govnih.gov

Synergy of EZH2 Inhibition with Other Epigenetic Modulators in Preclinical Ewing Sarcoma Models

While EZH2 inhibitors as single agents have shown modest activity in preclinical in vivo models, their true potential may lie in combination therapies. nih.gov High levels of EZH2 in Ewing Sarcoma have been correlated with increased resistance to standard-of-care (SOC) chemotherapy. aacrjournals.org Pharmacological inhibition of EZH2 is being investigated to enhance sensitivity to these cytotoxic agents. aacrjournals.org

Preclinical in vitro assays have demonstrated that the EZH2 inhibitor tazemetostat potentiates the growth-inhibiting effects of the SOC agents etoposide (B1684455) and irinotecan (B1672180) (SN-38). aacrjournals.org Furthermore, in preclinical models of EZH2-mutated Ewing Sarcoma, which exhibit decreased sensitivity to doxorubicin, treatment with tazemetostat was able to restore this sensitivity. esmo.org

Beyond standard chemotherapy, there is a strong rationale for combining EZH2 inhibitors with other epigenetic modulators. For example, histone deacetylase inhibitors (HDACis) have shown promise in Ewing Sarcoma models. nih.gov The combination of the HDACi romidepsin (B612169) with an inhibitor of embryonic ectoderm development (EED), which inactivates the PRC2 complex, was superior to monotherapy in blocking proliferation and tumor growth in xenograft models. nih.gov This suggests that a multi-pronged epigenetic attack, simultaneously targeting different components of the gene-regulating machinery, could be a highly effective strategy.

Table 2: Synergistic Combinations with EZH2 Inhibition in Preclinical Ewing Sarcoma Models
EZH2 InhibitorCombined AgentPreclinical ModelObserved Synergistic EffectReference
TazemetostatEtoposide and Irinotecan (SN-38)Ewing Sarcoma Cell Lines (in vitro)Potentiates growth inhibition mediated by the cytotoxic agents. aacrjournals.org
TazemetostatDoxorubicinEZH2-mutated Ewing Sarcoma Cell LinesRestored sensitivity to doxorubicin. esmo.org
EED Inhibitor (A-395)Romidepsin (HDACi)SK-N-MC, EW7 Xenograft ModelsCombination was superior to monotherapy in blocking proliferation and tumor growth. nih.gov

Rationales for Combination Therapies Involving EZH2 Inhibitors and Immunotherapy in Ewing Sarcoma

A compelling rationale for combining EZH2 inhibitors with immunotherapy stems from their ability to modulate the expression of tumor antigens. The most well-documented example in Ewing Sarcoma is the upregulation of the ganglioside GD2. nih.gov Chimeric antigen receptor (CAR) T-cell therapy, which engineers a patient's T-cells to recognize specific cancer antigens, is a powerful form of immunotherapy. fraunhofer.de A major limitation for its use in solid tumors like Ewing Sarcoma is the low or heterogeneous expression of targetable antigens. nih.govnih.gov

By inducing GD2 expression on tumor cells that were previously GD2-negative, EZH2 inhibitors effectively "paint" the tumor, making it a viable target for GD2-specific CAR T-cells. nih.govnih.gov Preclinical studies have shown that this EZH2 inhibitor-induced sensitization leads to effective cytolysis of Ewing Sarcoma cells by GD2-specific CAR T-cells in vitro. nih.govfraunhofer.de This provides a clinically applicable pharmacological strategy to enhance the efficacy of CAR T-cell therapy. nih.govfraunhofer.de

A second rationale for an immunotherapy combination comes from studies of Ewing Sarcomas with activating EZH2 mutations. These tumors, which are associated with a more aggressive phenotype, show enhanced transcriptional repression of immune-response-related genes. esmo.org However, they also feature an overexpression of Cancer Testis Antigens (CTAs), such as MAGE-C1 and MAGE-C2. esmo.org Since CTAs are typically restricted to immune-privileged sites and are aberrantly expressed in tumors, they represent attractive targets for cancer vaccines and other immunotherapies. The overexpression of CTAs in this subset of Ewing Sarcoma suggests they may be particularly susceptible to CTA-targeted immunotherapy. esmo.org

Development of Novel EZH2-Targeting Modalities for Ewing Sarcoma (e.g., Peptide-Based Approaches)

While small molecule inhibitors represent the most clinically advanced approach to targeting EZH2, research into novel modalities, including peptide-based strategies, is ongoing. This is exemplified by the investigation of the specific EZH2 peptide fragment spanning amino acids 666-674 (sequence: YMSCSFLFNL). nih.govnih.gov

This particular peptide has been identified as an HLA-A0201-restricted CD8+ T-cell epitope. nih.govnih.gov This means the peptide can be presented on the surface of tumor cells by the HLA-A0201 molecule and be recognized by cytotoxic T-lymphocytes (CTLs), triggering an anti-tumor immune response. nih.gov

In vitro experiments have demonstrated that the EZH2 (666-674) peptide can stimulate the expansion of specific T-cells from the peripheral blood of both cancer patients and healthy donors. nih.gov Furthermore, CTL clones specific for this peptide were generated and shown to recognize and kill tumor cell lines that endogenously process and present the EZH2 protein. nih.govnih.gov This provides proof-of-concept for a peptide-based cancer vaccine or T-cell therapy targeting EZH2. Given the widespread overexpression of EZH2 in Ewing Sarcoma and other cancers, such a peptide-based immunotherapeutic approach could represent a highly specific and potent treatment modality. nih.gov

Advanced Methodologies for Investigating Ewing Tumor Ezh2

In Vitro Cell Culture Models for EZH2 Functional and Mechanistic Studies

In vitro cell culture models are fundamental for dissecting the molecular functions of EZH2 in Ewing sarcoma. Both traditional two-dimensional (2D) monolayer cultures and more advanced three-dimensional (3D) systems are employed to study EZH2's role in tumor biology.

Standard 2D cultures of Ewing sarcoma cell lines, such as TC71, A673, CHLA-9, and CHLA-10, have been instrumental in initial functional studies. aacrjournals.org These models are used to investigate the effects of EZH2 inhibition on cell viability, proliferation, and gene expression. nih.govnih.gov For instance, research using these cell lines has shown that EZH2 is overexpressed in Ewing sarcoma and that its inhibition can lead to a significant reduction in H3K27 trimethylation, a key epigenetic mark deposited by EZH2. aacrjournals.org Functional assays in these models have demonstrated that inhibiting EZH2, either through siRNA or pharmacological agents like tazemetostat (B611178), results in the transcriptional up-regulation of tumor suppressor genes like p21 and down-regulation of oncogenes such as C-MYC. aacrjournals.org

To better mimic the in vivo tumor microenvironment, 3D culture models have been developed. nih.gov Ewing sarcoma cells cultured in porous 3D scaffolds, for example, exhibit morphology, growth kinetics, and protein expression profiles that more closely resemble human tumors compared to 2D models. nih.gov These 3D systems provide a more accurate platform for studying the mechanistic roles of EZH2 in a context that includes complex cell-cell and cell-extracellular matrix interactions. nih.gov Studies using 3D models have shown that EZH2 inhibition can reliably upregulate the expression of specific cell surface antigens, a finding with significant therapeutic implications. nih.govresearchgate.net

Cell Line ModelApplication in EZH2 ResearchKey FindingsReference
TC71, A673, CHLA-9, CHLA-10Studying effects of EZH2 inhibition on H3K27me3 levels and gene expression.Pharmacological inhibition with tazemetostat significantly reduces H3K27me3. Inhibition upregulates p21 and downregulates C-MYC. aacrjournals.org
GD2-negative Ewing Sarcoma Cell LinesInvestigating the effect of EZH2 inhibition on cell surface antigen expression.EZH2 inhibition enhances the gene expression of GD3S and GD2S, leading to increased GD2 surface expression. nih.gov
SK-ES-1, MS-EwS-4Use in dynamic 3D culture models to study EZH2 inhibitor effects.EZH2 inhibition upregulates GD2 surface expression in a complex 3D tumor model. nih.gov
General Ewing Sarcoma CellsDevelopment of 3D models to better mimic in vivo tumor biology.3D models show increased chemoresistance and different protein expression patterns compared to 2D cultures, providing a better preclinical model. nih.gov

Preclinical In Vivo Models (e.g., Xenografts, PDX Models) for EZH2-Targeted Therapy Evaluation

Preclinical in vivo models are indispensable for validating the therapeutic potential of targeting EZH2 in a systemic biological context. Xenograft models, where human Ewing sarcoma cell lines are implanted into immunodeficient mice, are commonly used.

Studies using TC71 sarcoma xenografts have been conducted to assess the in vivo effects of EZH2 inhibitors. aacrjournals.org In these models, treatment with the EZH2 inhibitor tazemetostat was shown to decrease H3K27me3 levels in the tumor tissue. aacrjournals.org Furthermore, research in immunodeficient Rag2−/−γC−/− mice demonstrated that the downregulation of EZH2 in Ewing sarcoma cells suppressed tumor development and metastasis. pnas.org These findings highlight EZH2's critical role in maintaining tumor growth and metastatic potential in vivo. pnas.orgnih.gov

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, offer a more clinically relevant platform. While specific studies on EZH2 in Ewing sarcoma PDX models are emerging, their use in other sarcomas, like synovial sarcoma, has demonstrated the value of this approach. In synovial sarcoma PDX models, EZH2 inhibition led to significant tumor growth inhibition, supporting the clinical investigation of EZH2-targeted drugs in genetically defined cancers. nih.gov These models are crucial for evaluating the efficacy of targeted therapies and understanding mechanisms of response and resistance.

In Vivo ModelCell Line / Tumor TypePurposeKey FindingsReference
Xenograft (mouse model)TC71 Ewing SarcomaEvaluate in vivo pharmacodynamics of EZH2 inhibition.Tazemetostat treatment decreased H3K27me3 levels in tumors. aacrjournals.org
Immunodeficient Rag2−/−γC−/− miceEwing Tumor CellsAssess the role of EZH2 in tumorigenesis and metastasis.Down-regulation of EZH2 suppressed tumor development and metastasis. pnas.org
Patient-Derived Xenograft (PDX)Synovial SarcomaEvaluate EZH2 inhibitor efficacy in a clinically relevant model.Treatment with tazemetostat leads to dose-dependent tumor growth inhibition. nih.gov

High-Throughput Omics Technologies (e.g., ChIP-seq, RNA-seq, Proteomics) for EZH2 Research

High-throughput omics technologies provide a comprehensive, system-wide view of the molecular landscape regulated by EZH2 in Ewing sarcoma. nih.govmdpi.com

Chromatin Immunoprecipitation sequencing (ChIP-seq) is a powerful technique used to identify the genome-wide binding sites of proteins. In Ewing sarcoma research, ChIP-seq has been pivotal in demonstrating that the oncogenic fusion protein EWS/FLI1 directly binds to the EZH2 promoter, thereby inducing its expression. pnas.orgnih.gov Further ChIP-seq analyses have revealed that EZH2 itself binds to the promoter regions of genes involved in key cellular processes, such as the biosynthesis of the ganglioside GD2. nih.govresearchgate.net This direct binding and subsequent gene repression underscore EZH2's role as a critical downstream effector of the EWS/FLI1 oncoprotein. nih.gov

Transcriptomics , including RNA-sequencing (RNA-seq) and microarray analyses, are used to measure the global changes in gene expression following EZH2 modulation. Studies involving the knockdown of EZH2 or treatment with EZH2 inhibitors have used these techniques to reveal that EZH2 maintains an undifferentiated phenotype in Ewing sarcoma. pnas.org It achieves this by silencing genes involved in neuroectodermal and endothelial differentiation. pnas.org Transcriptome data from patient biopsies also confirm high levels of EZH2 expression in Ewing sarcoma. aacrjournals.org

Proteomics , the large-scale study of proteins, helps to identify the protein-level consequences of EZH2 activity and inhibition. Proteomic studies on small extracellular vesicles (sEVs) derived from Ewing sarcoma cell lines have been performed to identify potential biomarkers. oncotarget.comresearchgate.net While direct proteomic analyses of EZH2's specific interactome in Ewing sarcoma are an active area of research, unbiased proteomics in other cancers have successfully identified cytoplasmic interaction partners of EZH2 that regulate cell migration and invasion. youtube.com

Omics TechnologyApplication in Ewing Sarcoma EZH2 ResearchKey FindingsReference
ChIP-seqIdentify binding sites of EWS/FLI1 and EZH2 on chromatin.EWS/FLI1 binds to the EZH2 promoter, inducing its expression. EZH2 binds to promoters of genes involved in GD2 biosynthesis (e.g., ST8SIA1). nih.govresearchgate.netpnas.org
RNA-seq / MicroarrayAnalyze global gene expression changes after EZH2 inhibition/knockdown.EZH2 inhibition reverses transcriptional repression of genes related to immune response and cell differentiation. pnas.orgesmo.org
ProteomicsIdentify proteins and pathways affected by EZH2; discover biomarkers.Analysis of Ewing sarcoma-derived extracellular vesicles identified a core proteome for potential biomarker discovery. oncotarget.com

Immunological Assays (e.g., MHC Multimers, ELISpot) for Ewing Tumor EZH2 (666-674) Epitope Characterization

The identification and characterization of tumor-specific epitopes are crucial for developing immunotherapies. The EZH2 (666-674) peptide has been identified as a potential immunological target in Ewing sarcoma. proimmune.comnih.gov

MHC Multimers are laboratory-generated reagents used to detect and quantify antigen-specific T cells. nih.gov These reagents consist of multiple major histocompatibility complex (MHC) molecules, each loaded with a specific peptide epitope, which can bind to T-cell receptors (TCRs) with high avidity. For the Ewing Tumor EZH2 (666-674) epitope (sequence: YMCSFLFNL), biotinylated MHC class I monomers specific for the HLA-A*02:01 allele have been developed. proimmune.com These monomers can be used to generate multimers (such as tetramers or pentamers) for labeling and identifying EZH2 (666-674)-specific CD8+ T cells via flow cytometry. proimmune.comproimmune.com This technology is proven for detecting and isolating rare antigen-specific T cells from patient samples, enabling detailed characterization of the immune response against this EZH2 epitope. proimmune.comdtu.dk

Enzyme-Linked Immunosorbent Spot (ELISpot) assays are highly sensitive functional assays used to measure the frequency of cytokine-secreting immune cells at the single-cell level. In the context of the EZH2 (666-674) epitope, an ELISpot assay would be used to determine the number of T cells that produce a specific cytokine, such as interferon-gamma (IFN-γ), upon stimulation with the peptide. This provides a functional readout of the cellular immune response, indicating the presence of effector T cells capable of recognizing and responding to this Ewing sarcoma-associated antigen. ufrgs.br

Immunological AssayTarget EpitopePurposeMethodologyReference
MHC Class I MultimersEwing Tumor EZH2 (666-674) - YMCSFLFNLDetection and quantification of epitope-specific CD8+ T cells.Biotinylated HLA-A*02:01 monomers loaded with the EZH2 peptide are multimerized and used as staining reagents for flow cytometry. proimmune.com
ELISpot AssayEwing Tumor EZH2 (666-674)Functional characterization of T-cell responses to the epitope.Measures the frequency of T cells that secrete cytokines (e.g., IFN-γ) after in vitro stimulation with the EZH2 peptide. ufrgs.br

Current Challenges and Future Perspectives in Ewing Tumor Ezh2 Research

Deciphering the Context-Dependent and Cell-Type Specific Roles of EZH2 in Ewing Sarcoma

The function of EZH2 in Ewing Sarcoma is not monolithic; it is highly dependent on the cellular context and the specific cell type within the tumor. A primary driver of this context-dependency is the pathognomonic EWS/FLI1 fusion protein, which is present in approximately 85% of Ewing Sarcoma cases. nih.gov Research has demonstrated that EWS/FLI1 directly binds to the EZH2 promoter, leading to its overexpression. tum.de This upregulation of EZH2 is crucial for maintaining the tumor in a poorly differentiated, stem-cell-like state, which is a hallmark of this malignancy. tum.deoaepublish.com

EZH2 executes this function by mediating the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a repressive epigenetic mark that silences the expression of target genes. nih.gov In the context of Ewing Sarcoma, EZH2 specifically represses genes involved in neuroectodermal and endothelial differentiation, effectively blocking the tumor cells from maturing and thereby sustaining their proliferative and oncogenic potential. tum.de This activity has been shown to be dependent on histone deacetylase (HDAC) activity, highlighting a complex interplay between different epigenetic regulators. tum.demdpi.com

The cell of origin for Ewing Sarcoma, thought to be a mesenchymal or neural crest stem cell, provides another layer of context. oaepublish.commdpi.com The expression of EWS/FLI1 in mesenchymal stem cells upregulates EZH2 and initiates a transcriptional program similar to that seen in fully developed Ewing tumors, suggesting that EZH2's role is established early in tumorigenesis. oaepublish.com This indicates that the oncogenic activity of EZH2 is intrinsically linked to the epigenetic landscape of the progenitor cell from which the sarcoma arises.

FactorRole in EZH2 Function in Ewing SarcomaKey Research Finding
EWS/FLI1 Fusion Protein Directly upregulates EZH2 expression.EWS/FLI1 binds to the EZH2 promoter, inducing its expression and maintaining an undifferentiated state. tum.de
Cell of Origin (e.g., MSCs) Provides the initial epigenetic landscape for EZH2 to act upon.EWS/FLI1 expression in mesenchymal stem cells (MSCs) induces EZH2 and a transcriptional program similar to Ewing Sarcoma. oaepublish.com
Target Genes Silenced by EZH2 to block differentiation.EZH2 represses genes involved in neuroectodermal and endothelial differentiation, such as NGFR, EMP1, EPHB2, and GFAP. tum.de
Co-factors (e.g., HDACs) Collaborate with EZH2 to mediate gene silencing.EZH2-mediated gene silencing in Ewing Sarcoma is dependent on histone deacetylase (HDAC) activity. tum.de

Further Elucidation of the Precise Immunological Implications of Ewing Tumor EZH2 (666-674) and Other EZH2 Epitopes

While EZH2 is overexpressed in Ewing Sarcoma, making it a potential tumor-associated antigen, the specific immunological role of the EZH2 (666-674) peptide is not well-documented in existing preclinical research. The broader study of EZH2-derived epitopes in Ewing Sarcoma, however, presents a significant area for future investigation.

EZH2 is considered a self-antigen, and as such, T-cell responses against it are often limited by central and peripheral tolerance mechanisms. Despite this, allo-restricted cytotoxic T lymphocytes (CTLs) have been successfully generated against the EZH2 antigen, demonstrating that it can be recognized by the immune system under certain conditions. nih.gov However, a major challenge is that common Ewing Sarcoma-associated antigens often fail to induce natural, high-avidity T-cell responses in patients. nih.gov Research screening patients and healthy donors found that memory T-cell responses against several candidate antigens were rare and that even when CTLs could be generated in vitro, they often failed to recognize and kill tumor cells effectively. nih.gov

This suggests that overcoming immune tolerance is a critical hurdle. Future research must focus on identifying specific EZH2 epitopes that are naturally processed and presented by Ewing Sarcoma cells on their MHC molecules. Elucidating which peptides, including but not limited to the 666-674 region, can elicit potent anti-tumor T-cell responses is essential. Strategies to overcome tolerance, such as using high-avidity T-cell receptor (TCR) gene transfer, could then be employed to engineer T cells that can effectively target these EZH2 epitopes. nih.gov

Overcoming Preclinical Resistance Mechanisms to EZH2 Inhibition in Ewing Sarcoma

The development of EZH2 inhibitors, such as tazemetostat (B611178), has opened new therapeutic avenues, but preclinical studies have revealed intrinsic and acquired resistance as significant challenges. As a single agent, the EZH2 inhibitor tazemetostat demonstrated only modest activity against Ewing Sarcoma xenografts in some preclinical models, suggesting a degree of innate resistance. nih.govnih.gov

One mechanism of resistance may be linked to the tumor's genetic makeup. For instance, preclinical studies have shown that certain activating mutations in EZH2 can decrease sensitivity to the standard chemotherapeutic agent doxorubicin. esmo.org While this sensitivity could be restored by treatment with tazemetostat, it highlights the complex interplay between EZH2 status and drug response. esmo.org In other sarcomas, acquired resistance to EZH2 inhibition has been linked to mutations in the RB1/E2F cell-cycle pathway, which decouple the differentiation effects of EZH2 inhibition from cell-cycle arrest. frontiersin.org Investigating similar pathways in Ewing Sarcoma is a critical future direction.

To overcome resistance, rational combination therapies are being explored. Preclinical data indicate that tazemetostat can potentiate the effects of standard-of-care agents like etoposide (B1684455) and irinotecan (B1672180), suggesting a synergistic relationship. nih.gov Another promising strategy involves combining EZH2 inhibition with immunotherapy. Pharmacological inhibition of EZH2 has been shown to upregulate the expression of the ganglioside GD2 on the surface of Ewing Sarcoma cells. nih.govnih.gov This epigenetic reprogramming renders tumor cells that were previously GD2-negative susceptible to targeting by GD2-specific CAR T-cells, providing a clear rationale for combining these two therapeutic modalities. nih.govnih.govfraunhofer.de

Exploring EZH2's Role in the Ewing Sarcoma Tumor Microenvironment and Immune Evasion

EZH2 plays a pivotal role in shaping the tumor microenvironment (TME) of Ewing Sarcoma, contributing significantly to its immunosuppressive nature and the tumor's ability to evade immune detection. nih.govnih.gov One key mechanism involves extracellular vesicles (EVs). Ewing Sarcoma cells release EVs containing EZH2 mRNA, which can be transferred to neighboring cells within the TME, including immune cells. nih.govesmo.orgresearchgate.net These EZH2-laden EVs can reprogram recipient cells, such as inducing an immunosuppressive phenotype in myeloid cells and compromising the cytotoxic functions of effector T cells. nih.govresearchgate.net

The TME of Ewing Sarcoma is often characterized as an "immunological desert," with a low infiltration of cytotoxic CD8+ T cells. nih.gov EZH2 contributes to this by repressing the expression of chemokines like CXCL9 and CXCL10, which are necessary to attract T cells into the tumor. nih.gov Furthermore, EZH2 is linked to the low expression of MHC class I molecules on tumor cells, which is observed in a majority of Ewing Sarcoma lesions. nih.gov This impairment of antigen presentation machinery is a direct mechanism of immune evasion, as it prevents tumor cells from being recognized and eliminated by cytotoxic T cells. nih.gov The TME is also dominated by immunosuppressive cells like M2-polarized tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), whose accumulation is promoted by the inflammatory and oncogenic pathways activated by EZH2. nih.govnih.gov

Identification of Predictive and Prognostic Biomarkers for EZH2-Targeted Therapies in Preclinical Studies

Identifying robust biomarkers is crucial for selecting patients who are most likely to benefit from EZH2-targeted therapies and for predicting their prognosis. Preclinical research has uncovered several potential biomarkers.

Prognostic Biomarkers:

Activating EZH2 Mutations: Although rare (found in about 4% of cases), activating mutations in EZH2 are associated with more invasive features and a higher rate of metastasis. esmo.org

Predictive Biomarkers:

Activating EZH2 Mutations: The presence of these mutations may predict sensitivity to EZH2 inhibitors like tazemetostat, which was shown to reverse the aggressive phenotype in preclinical models of EZH2-mutated Ewing Sarcoma. esmo.org

SWI/SNF Complex Status: In other sarcomas, such as synovial sarcoma and malignant rhabdoid tumors, the loss of function of components of the SWI/SNF chromatin-remodeling complex (e.g., SMARCB1/INI1) creates a dependency on EZH2 activity. This functional antagonism makes SWI/SNF deficiency a strong predictive biomarker for response to EZH2 inhibitors. While widespread SMARCB1 loss is not a characteristic feature of Ewing Sarcoma, exploring the functional status of the SWI/SNF complex in subsets of Ewing Sarcoma could identify patients who may respond to this therapeutic strategy.

BiomarkerTypeClinical Association in Preclinical/Correlative StudiesPotential Implication
High EZH2 Expression PrognosticAssociated with poor prognosis, metastasis, and chemoresistance. nih.govplos.orgIdentifies high-risk patients.
Activating EZH2 Mutation Prognostic & PredictiveAssociated with aggressive disease; may confer sensitivity to EZH2 inhibitors. esmo.orgIdentifies a subset of patients for targeted therapy.
High Ki-67 Index PrognosticCorrelates with EZH2 expression and poor overall survival.Independent marker of poor prognosis.
SWI/SNF Complex Deficiency PredictiveStrongly predicts response to EZH2 inhibitors in other sarcomas (e.g., synovial).Potential biomarker to investigate in Ewing Sarcoma subsets.

Q & A

Q. What is the role of EZH2 in Ewing tumor pathogenesis, and how does its overexpression contribute to tumor progression?

EZH2, a catalytic subunit of the PRC2 complex, drives transcriptional repression via H3K27 trimethylation, silencing tumor suppressor genes (e.g., HOX genes) and promoting dedifferentiation and metastasis . In Ewing tumors, elevated EZH2 correlates with proliferation, migration, and poor prognosis. Methodologically, researchers can validate EZH2 expression using immunohistochemistry (IHC) or RNA-seq on patient-derived samples . Functional studies (e.g., CRISPR/Cas9 knockout) in cell lines can further elucidate its role in tumorigenesis .

Q. How can researchers experimentally validate the interaction between EZH2 (666-674) and HLA-A0201-restricted T cells?

The EZH2-derived peptide YMCSSFLFNL (aa 666-674) is a validated HLA-A0201-restricted epitope. To study T-cell recognition:

  • Use IFN-γ ELISPOT assays to quantify antigen-specific T-cell activation .
  • Generate cytotoxic T lymphocyte (CTL) clones via peptide-pulsed antigen-presenting cells and confirm specificity using HLA-matched tumor cell lines .
  • Employ tetramer staining to visualize epitope-specific CD8+ T cells in peripheral blood .

Q. What methodologies are recommended to assess EZH2's non-canonical roles (e.g., non-histone methylation) in Ewing tumors?

Beyond PRC2-dependent H3K27me3, EZH2 methylates non-histone targets (e.g., STAT3, GATA6) to regulate signaling pathways. Approaches include:

  • Co-immunoprecipitation (Co-IP) coupled with mass spectrometry to identify methylation substrates .
  • Luciferase reporter assays to measure transcriptional repression of targets like GATA6 .
  • Pharmacological inhibition (e.g., EPZ-6438) to dissect canonical vs. non-canonical mechanisms .

Advanced Research Questions

Q. How should preclinical studies design combination therapies targeting EZH2 (666-674) and immune checkpoint inhibitors?

  • Animal Models : Use immunocompetent murine models (e.g., syngeneic grafts) to evaluate T-cell infiltration and tumor regression .
  • Biomarker Integration : Profile tumor mutational burden (TMB) and PD-L1 expression to predict synergy with anti-PD-1/PD-L1 agents .
  • Dosing Optimization : Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to minimize toxicity (e.g., liver enzyme elevation) while maximizing EZH2 inhibition .

Q. What experimental strategies resolve contradictions in EZH2's dual role as an oncogene and differentiation regulator?

  • Single-Cell RNA-seq : Analyze intratumoral heterogeneity to identify subpopulations where EZH2 drives proliferation vs. differentiation .
  • Conditional Knockout Models : Use tissue-specific promoters (e.g., Cre-Lox) to study EZH2's context-dependent effects .
  • Epigenetic Profiling : Compare H3K27me3 patterns in Ewing tumors vs. normal stem cells to distinguish oncogenic vs. physiological roles .

Q. How can researchers address challenges in targeting the EZH2 (666-674) epitope for immunotherapy?

  • Tumor Microenvironment (TME) Modulation : Combine EZH2 inhibitors with TGF-β blockers to counteract immunosuppressive TME .
  • Neoantigen Prediction : Use algorithms (e.g., NetMHC) to identify additional EZH2-derived epitopes and validate immunogenicity via in vitro T-cell assays .
  • Regulatory T Cell (Treg) Depletion : Employ anti-CD25 antibodies to enhance epitope-specific CTL expansion .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing EZH2 inhibitor efficacy in heterogeneous tumor populations?

  • Hierarchical Clustering : Group tumors by EZH2 activity (H3K27me3 levels) and correlate with clinical outcomes .
  • Multivariate Cox Regression : Adjust for confounders (e.g., age, metastasis) when assessing survival benefits .
  • Power Analysis : Ensure adequate sample size in clinical trials by referencing historical response rates (e.g., ORR <20% for monotherapy) .

Q. How should researchers validate EZH2's interaction with the pRB-E2F pathway in Ewing tumors?

  • Chromatin Immunoprecipitation (ChIP) : Confirm EZH2 binding at E2F target promoters (e.g., CCNA2, CDK2) .
  • Flow Cytometry : Assess cell cycle progression (S-phase entry) after EZH2 knockdown .
  • Patient-Derived Xenografts (PDX) : Test EZH2 inhibitor efficacy in models with intact vs. disrupted pRB-E2F pathways .

Data Interpretation and Reproducibility

Q. What steps ensure reproducibility in measuring EZH2 (666-674)-specific T-cell responses across labs?

  • Standardized Protocols : Adopt SOPs for peptide synthesis (≥95% purity) and T-cell expansion .
  • Blinded Analysis : Mask sample identities during IFN-γ ELISPOT quantification to reduce bias .
  • Data Sharing : Deposit raw flow cytometry files in repositories like FlowRepository for independent validation .

Q. How can conflicting data on EZH2's role in tumor subtype identity be reconciled?

  • Meta-Analysis : Pool transcriptomic datasets (e.g., GEO, TCGA) to identify consensus EZH2-associated subtypes .
  • Functional Genomics : Perform CRISPR screens in subtype-specific cell lines to map EZH2 dependency .
  • Cross-Validation : Compare findings across orthogonal methods (e.g., IHC, RNA-seq, proteomics) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.